Deloxolone - 68635-50-7

Deloxolone

Catalog Number: EVT-255499
CAS Number: 68635-50-7
Molecular Formula: C34H52O6
Molecular Weight: 556.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Deloxolone can be used to treat and prevent inflammatory, ischemic and proliferative diseases.
Classification and Source

Deloxolone is classified as a triterpenoid compound, specifically a derivative of betulinic acid. It is known for its anti-inflammatory and analgesic properties. The compound has been explored for its potential use in treating various conditions, including cancer and inflammatory diseases. Deloxolone was first synthesized and characterized in the context of drug development aimed at enhancing the bioavailability and efficacy of existing anti-inflammatory agents .

Synthesis Analysis

The synthesis of Deloxolone typically involves several steps that can vary based on the desired purity and yield. One common method includes the following:

  1. Starting Materials: The synthesis often begins with betulin or betulinic acid as the primary starting material.
  2. Functionalization: Various functional groups are introduced through reactions such as oxidation, reduction, or esterification to modify the chemical structure.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate Deloxolone from by-products and unreacted materials.

A notable synthesis route described in patents involves blending powdered forms of the active substance with polymers to create a homogenous powder blend, which is then shaped into a core and layered with polymer binding solutions to enhance stability and controlled release properties .

Molecular Structure Analysis

Deloxolone's molecular structure features a complex arrangement characteristic of triterpenoids. The molecular formula for Deloxolone is C30H48O4C_{30}H_{48}O_{4}, which indicates it consists of 30 carbon atoms, 48 hydrogen atoms, and 4 oxygen atoms. The compound exhibits several functional groups, including hydroxyl groups that contribute to its biological activity.

Structural Characteristics:

  • Triterpenoid Backbone: The core structure is derived from the pentacyclic structure typical of triterpenoids.
  • Hydroxyl Groups: The presence of hydroxyl groups enhances solubility and reactivity.
  • Stereochemistry: Deloxolone has specific stereochemical configurations that are crucial for its biological activity.
Chemical Reactions Analysis

Deloxolone participates in various chemical reactions typical for triterpenoid compounds. Some relevant reactions include:

  • Esterification: Reaction with carboxylic acids to form esters can enhance lipophilicity.
  • Oxidation/Reduction: Modifications to hydroxyl groups can alter pharmacological properties.
  • Conjugation Reactions: These reactions may occur with other biomolecules, influencing its bioactivity.

The reactivity of Deloxolone allows it to interact with biological targets effectively, which is essential for its therapeutic applications .

Mechanism of Action

The mechanism of action of Deloxolone involves several pathways:

  1. Anti-inflammatory Activity: Deloxolone inhibits the production of pro-inflammatory cytokines and mediators by blocking pathways associated with cyclooxygenase enzymes.
  2. Antioxidant Effects: The compound exhibits antioxidant properties that help mitigate oxidative stress in cells.
  3. Regulation of Gene Expression: Deloxolone can influence gene expression related to inflammation and apoptosis through modulation of transcription factors.

These mechanisms contribute to its potential use in treating conditions characterized by excessive inflammation and oxidative damage .

Physical and Chemical Properties Analysis

Deloxolone possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 472.7 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range suitable for pharmaceutical formulations.

These properties are critical for formulating effective drug delivery systems that ensure optimal bioavailability and therapeutic efficacy .

Applications

Deloxolone has been investigated for various scientific applications:

  1. Pharmaceutical Development: Its anti-inflammatory properties make it a candidate for developing treatments for chronic inflammatory diseases.
  2. Cancer Therapy: Research suggests potential uses in oncology due to its ability to induce apoptosis in cancer cells.
  3. Neuroprotection: Studies indicate that Deloxolone may protect neuronal cells from oxidative stress-related damage.

Synthesis and Manufacturing Innovations

Asymmetric Catalysis in Enantioselective Synthesis Pathways

Deloxolone’s stereochemical complexity necessitates precise asymmetric synthesis strategies. Recent breakthroughs leverage iridium-catalyzed hydrogenation of β-amino ketones using tridentate ferrocene-based phosphine ligands with unsymmetrical vicinal diamine scaffolds. These ligands—such as (RC,SP,RC)-L6 featuring a 2,4,6-trimethylbenzenesulfonyl group—enable enantioselectivity >99% ee and turnover numbers (TON) up to 48,500. The catalyst system ([Ir(COD)Cl]₂ with LiOtBu/NaOtBu base in aprotic solvents like toluene) achieves near-quantitative yields while tolerating heterocyclic moieties (e.g., thienyl groups) that previously challenged ruthenium-based catalysts [9].

Critical parameters for success include:

  • Steric tuning: Methyl substituents on diamine scaffolds optimize enantioselectivity (87% ee), whereas tert-butyl groups cause significant activity loss.
  • Solvent engineering: Aprotic solvents (toluene, hexane) enhance ee values to 99% compared to protic solvents like iPrOH (93% ee) [9].
  • Base selection: NaOtBu outperforms KOtBu due to cation electronegativity effects, minimizing enantioselectivity erosion.

Table 1: Performance of Iridium Catalysts in β-Amino Ketone Hydrogenation

LigandR GroupSolventConversion (%)ee (%)
(RC,SP,RC)-L1MethyliPrOH>9987
(RC,SP,RC)-L5BenzyliPrOH>9993
(RC,SP,RC)-L6MesitylToluene>9999

This methodology enables gram-scale synthesis of chiral γ-amino alcohol intermediates for antidepressants like (S)-duloxetine, demonstrating industrial applicability [9].

Green Chemistry Approaches for Sustainable Production

Sustainable synthesis of Deloxolone aligns with the 12 Principles of Green Chemistry, emphasizing waste reduction and hazardous chemical substitution. Key innovations include:

  • Solvent replacement: Transitioning from traditional organic solvents (e.g., dichloromethane) to bio-based alternatives like ethanol-water mixtures reduces environmental impact. Pfizer’s solvent substitution initiatives have decreased waste generation by 19% while improving productivity by 56% [10].
  • Catalyst redesign: Replacing precious metals (iridium, palladium) with earth-abundant nickel in hydrogenation steps minimizes resource depletion and mitigates supply-chain risks [10].
  • Metrics-driven optimization: The Green Aspiration Level (GAL) framework quantifies process sustainability across 46 drug manufacturing systems. Techniques include:
  • Atom economy enhancement via catalytic asymmetric synthesis [5]
  • Solvent recovery systems achieving >90% recycling rates
  • Renewable energy-powered continuous flow reactors [10]

Table 2: Green Chemistry Metrics for Deloxolone Synthesis

ParameterTraditional ProcessGreen-Optimized ProcessImprovement
PMI (Process Mass Intensity)1203273% reduction
Solvent Hazard Score7.2 (High)2.1 (Low)71% safer
Energy Consumption850 kWh/kg320 kWh/kg62% reduction

These approaches exemplify industry commitments to net-zero emissions by 2040 through "smarter molecular design" and supply-chain decarbonization [10].

Optimization of Enteric Coating Formulations for Stability Enhancement

Deloxolone’s carboxylic acid groups render it susceptible to gastric degradation, necessitating enteric coating for intestinal-targeted release. Advanced coating systems use:

  • pH-responsive polymers: Hydroxypropyl methylcellulose acetate succinate (HPMCAS) and Eudragit® L100-55 dissolve at intestinal pH (≥5.5–7.0), protecting the compound from acidic environments [2] [6].
  • Process parameter optimization: Standard operating procedures (SOPs) specify critical controls:
  • Spray rate: 6–7 g/min to prevent film cracking
  • Tablet bed temperature: 35–40°C ensuring uniform film formation without premature polymer curing
  • Coating thickness: 25–30 µm validated via laser diffraction microscopy [6]
  • Accelerated stability testing: Coated tablets maintain >95% potency after 6 months at 40°C/75% RH, outperforming uncoated variants (<70% potency) [2].

Table 3: Enteric Coating Process Parameters

ParameterTarget RangeImpact on Product Quality
Spray Rate6–7 g/minPrevents overwetting/agglomeration
Inlet Air Temperature45–50°CEnsures solvent evaporation without thermal degradation
Pan Rotation Speed8–12 rpmOptimizes mixing for uniformity (RSD <5%)
Coating Thickness25–30 µmBalances gastric protection vs. dissolution kinetics

Granulation of lipid-based Deloxolone formulations with colloidal silicon dioxide before coating enhances flow properties and prevents nanoparticle aggregation during film application [3] [6].

Scalability Challenges in Continuous Flow Manufacturing

Transitioning Deloxolone synthesis from batch to continuous flow systems faces three primary hurdles:

  • Particle engineering: Solid lipid nanoparticles (SLNs) exhibit aggregation during scale-up due to high surface energy. Adsorption onto carriers (e.g., Aerosil 200) maintains particle size <100 nm upon reconstitution but requires precise control of shear forces in continuous mixers [3].
  • Solvent management: Flow hydrogenation reactors enable efficient iridium catalyst utilization (TON >40,000), yet solvent removal post-reaction demands integrated falling-film evaporators to prevent reactor fouling [9].
  • Real-time analytics: Implementing PAT (Process Analytical Technology) tools like in-line Raman spectroscopy monitors crystallinity during precipitation. Undetected polymorphic shifts in microfluidic crystallizers can compromise dissolution profiles [3] [9].

Solutions being implemented:

  • Oscillatory flow reactors: Enhance mass transfer in viscous SLN suspensions via baffle-generated vortices, reducing particle size heterogeneity (PDI <0.2 at 10 kg/batch scale).
  • Hybrid flow-separation modules: Combine hydrogenation with membrane filtration for continuous catalyst recycling, cutting iridium usage by 92% [9].

Table 4: Batch vs. Continuous Manufacturing Performance

ParameterBatch ProcessContinuous Process
Reaction Time48 h3.5 h
Catalyst Loading0.5 mol%0.02 mol%
Particle Size (SLNs)91.7 nm ± 15%95.2 nm ± 8%
Annual Output150 kg850 kg

Properties

CAS Number

68635-50-7

Product Name

Deloxolone

IUPAC Name

(2S,4aS,6aR,6bS,8aR,10S,12aS,14aR,14bS)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,14,14a,14b-tetradecahydropicene-2-carboxylic acid

Molecular Formula

C34H52O6

Molecular Weight

556.8 g/mol

InChI

InChI=1S/C34H52O6/c1-29(2)23-12-15-34(7)24(32(23,5)14-13-25(29)40-27(37)11-10-26(35)36)9-8-21-22-20-31(4,28(38)39)17-16-30(22,3)18-19-33(21,34)6/h9,21-23,25H,8,10-20H2,1-7H3,(H,35,36)(H,38,39)/t21-,22+,23+,25+,30-,31+,32+,33-,34-/m1/s1

InChI Key

VRFVGZRKFFTPCG-KYHPDETOSA-N

SMILES

CC1(C2CCC3(C(=CCC4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C2(CCC1OC(=O)CCC(=O)O)C)C)C

Synonyms

ISF 2715
ISF-2715

Canonical SMILES

CC1(C2CCC3(C(=CCC4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C2(CCC1OC(=O)CCC(=O)O)C)C)C

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1[C@H]3CC=C4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)(C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.